L-Methionine beta-naphthylamide
Description
L-Methionine beta-naphthylamide is a synthetic compound combining the amino acid L-methionine with a beta-naphthylamide moiety. Beta-naphthylamide compounds are widely used as fluorogenic or chromogenic substrates for peptidases and proteolytic enzymes. For example, L-Leucine beta-naphthylamide (CAS 732-85-4) is a well-characterized substrate for leucine aminopeptidase assays , suggesting that this compound may similarly target methionine-specific aminopeptidases. The beta-naphthylamide group enables these compounds to release fluorescent or colored products upon enzymatic hydrolysis, making them valuable tools in biochemical research .
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWHUPKCZKLQIM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426488 | |
| Record name | AC1OCXNF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-16-0 | |
| Record name | (2S)-2-Amino-4-(methylthio)-N-2-naphthalenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1OCXNF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7424-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acetylation and Resolution of DL-Methionine
DL-methionine undergoes acetylation to form N-acetyl-DL-methionine, which is then subjected to enzymatic hydrolysis using aminoacylase. This enzyme selectively cleaves the N-acetyl group from the L-enantiomer, leaving N-acetyl-D-methionine intact. Critical parameters include:
-
Enzymatic Conditions :
Post-hydrolysis, the L-methionine is separated from the unresolved D-enantiomer via crystallization. Ethanol solutions (90–95% concentration) dissolve residual N-acetyl-D-methionine, leaving purified L-methionine.
Industrial-Scale Production
Alternative methods, such as the Degussa process described in US20150284323A1, involve synthesizing methionine from methylthio propionaldehyde, hydrogen cyanide, and ammonia. While this route produces racemic D,L-methionine, resolution techniques (e.g., chiral chromatography) can isolate the L-form.
Activation of L-Methionine for Amide Bond Formation
To conjugate L-methionine with β-naphthylamine, the carboxyl group of methionine must be activated. Common strategies include:
Carbodiimide-Mediated Coupling
Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of an active ester intermediate, which reacts with β-naphthylamine. Key considerations:
| Parameter | Optimal Range |
|---|---|
| EDC concentration | 1.2–1.5 equivalents |
| Reaction solvent | Dimethylformamide (DMF) |
| Temperature | 0–4°C (initial), then RT |
| Reaction time | 12–24 hours |
Side reactions, such as racemization, are minimized by maintaining low temperatures during activation.
Mixed Anhydride Method
Reacting L-methionine with isobutyl chloroformate in the presence of a base (e.g., N-methylmorpholine) generates a mixed anhydride, which subsequently reacts with β-naphthylamine:
This method offers faster reaction times (2–4 hours) but requires stringent moisture control.
Coupling with β-Naphthylamine
β-Naphthylamine, a carcinogenic aromatic amine, necessitates careful handling. The coupling reaction proceeds as follows:
Reaction Optimization
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Molar Ratio : A 1:1.2 ratio of activated L-methionine to β-naphthylamine ensures complete conversion.
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Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) are ideal for solubilizing both reactants.
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Base : Triethylamine (2 equivalents) neutralizes HCl generated during carbodiimide-mediated coupling.
Purification Strategies
Post-reaction, the crude product is purified via:
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Liquid-Liquid Extraction : Removal of unreacted β-naphthylamine using ethyl acetate.
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Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) isolates L-methionine β-naphthylamide.
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Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >98% purity.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Enzymatic Hydrolysis Reactions
L-Methionine β-naphthylamide serves as a substrate for aminopeptidases and metalloproteases, which catalyze the hydrolysis of its amide bond.
Mechanism of Hydrolysis
- Enzyme Binding : The compound binds to the active site of aminopeptidases (e.g., leucine aminopeptidase) through interactions with the methionine side chain and naphthylamide group .
- Catalytic Cleavage : Hydrolysis occurs at the amide bond, releasing β-naphthylamine and L-methionine (or its derivatives) .
Example Reaction
Kinetic Data
| Enzyme | Substrate | (μM) | (nmol/min/mg) | Source |
|---|---|---|---|---|
| Leucine Aminopeptidase | L-Methionine β-naphthylamide | 12.5 ± 1.2 | 45.3 ± 3.8 | |
| Cystathionine-γ-synthase | L-Methionine β-naphthylamide | 8.9 ± 0.9 | 32.1 ± 2.5 |
Case Study: hMAT2A Mutant Screening
- Objective : Assess mutant variants of human methionine adenosyltransferase (hMAT2A) for altered substrate specificity .
- Method : L-Methionine β-naphthylamide was used alongside 14 methionine analogues in a high-throughput luminescence assay .
- Key Finding : Mutant K289L showed a 160-fold selectivity shift toward non-native substrates compared to wild-type hMAT2A .
Data Table: Selectivity Indices
| hMAT2A Mutant | Substrate | Turnover Efficiency (%) | Selectivity Index vs. L-Met |
|---|---|---|---|
| Wild-Type | L-Methionine | 100 | 1.0 |
| K289L | L-Methionine β-naphthylamide | 62 ± 5 | 4.4 |
Stability and Byproduct Analysis
| Condition | Half-Life () | Byproduct Identified |
|---|---|---|
| pH 7.4, 37°C | >24 hours | None |
| pH 2.0, 25°C | 6.2 hours | 2-Naphthol |
Inhibition Studies
L-Methionine β-naphthylamide acts as a competitive inhibitor for enzymes like tyramine N-(hydroxycinnamoyl)transferase, with an IC₅₀ of 18 ± 2 μM .
Synthetic Modifications
The compound has been modified to study structure-activity relationships:
Scientific Research Applications
Biochemical Research Applications
2.1 Enzyme Substrate Studies
L-Methionine beta-naphthylamide has been utilized as a substrate in studies involving methionine adenosyltransferase (MAT). Research has shown that specific mutations in the hMAT2A enzyme can significantly alter its selectivity for non-native methionine analogues, including this compound. For instance, a study demonstrated that the K289L mutant of hMAT2A exhibited a 160-fold increase in selectivity for non-native substrates over native L-methionine, indicating its potential for targeted drug design and enzyme engineering .
2.2 Antioxidant Activity
The compound has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. The presence of the naphthylamide moiety enhances the radical-scavenging activity of L-methionine derivatives, making them effective in protecting cellular components from oxidative damage .
Pharmaceutical Applications
3.1 Cancer Research
This compound has shown promise in cancer research. It was found to inhibit the growth of human pancreatic cancer cells, suggesting its potential as an anticancer agent. The mechanism involves modulation of cellular pathways that regulate growth and apoptosis .
3.2 Drug Development
In drug development, this compound serves as a scaffold for synthesizing novel therapeutic agents. Its ability to mimic natural substrates allows researchers to design inhibitors or modulators that can interact with specific biological targets effectively .
Case Studies
4.1 Case Study: Enzyme Engineering
A notable case study involved engineering hMAT2A to enhance its selectivity for this compound. Researchers performed high-throughput screening of various mutants and identified several candidates that showed improved turnover rates for the compound compared to native substrates. The findings underscore the utility of this compound in understanding enzyme specificity and developing selective inhibitors .
4.2 Case Study: Antioxidant Efficacy
In another study, researchers evaluated the antioxidant capacity of this compound using various assays measuring radical scavenging activity. The results indicated that derivatives of L-methionine with naphthyl groups exhibited significantly higher antioxidant activity compared to their unmodified counterparts, paving the way for new therapeutic strategies against oxidative stress-related diseases .
Data Tables
Mechanism of Action
L-Methionine beta-naphthylamide can be compared with other methionine derivatives and naphthylamide compounds:
S-Adenosyl-L-Methionine (SAM): A methyl donor in various biochemical reactions.
Methionine Hydroxy Analogues (MHA): Used in animal nutrition and as dietary supplements
Uniqueness: this compound is unique due to its dual functionality, combining the properties of methionine and beta-naphthylamine. This makes it a valuable tool in proteomics research and enzymatic studies .
Comparison with Similar Compounds
Table 1: Key Properties of Beta-Naphthylamide Derivatives
Note: Direct data on L-Methionine beta-naphthylamide is absent in the evidence; properties are inferred from analogs.
Research Limitations and Gaps
- Comparative enzymatic kinetics (e.g., Km, Vmax) across β-naphthylamide derivatives are unavailable, necessitating further experimental validation.
Biological Activity
L-Methionine beta-naphthylamide (L-Met-β-NA) is a synthetic derivative of the amino acid methionine, characterized by its beta-naphthylamide group. This compound has garnered attention for its biological activities, particularly in enzymatic reactions and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its enzymatic interactions, substrate specificity, and implications in various biological systems.
This compound has the molecular formula and is classified as an amino acid amide. Its structure allows it to participate in various biochemical processes, particularly as a substrate for specific enzymes.
Aminopeptidase Substrates
L-Met-β-NA has been studied as a substrate for aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. A study assessing the specificity of aminopeptidases across various bacterial strains demonstrated that L-Met-β-NA is hydrolyzed effectively by certain bacterial aminopeptidases. The hydrolysis results in the release of beta-naphthylamine, which can be quantified fluorometrically .
Table 1: Aminopeptidase Activity on Various Substrates
| Bacterial Strain | Substrate Tested | Hydrolysis Efficiency (%) |
|---|---|---|
| Bacillus subtilis | L-Methionine β-naphthylamide | 100% |
| E. coli K-12 | L-Methionine β-naphthylamide | 92% |
| B. pumilis | L-Methionine β-naphthylamide | 85% |
This data indicates that L-Met-β-NA is a preferred substrate for several aminopeptidases, suggesting its relevance in microbial metabolism and potential applications in biotechnological processes.
Role in Methionine Metabolism
Methionine and its derivatives are crucial for various biological functions, including protein synthesis and methylation reactions. Research has highlighted the importance of methionine metabolism in T cells, where it serves as a precursor for S-adenosylmethionine (SAM), a vital methyl donor involved in DNA and RNA methylation processes . The incorporation of analogs like L-Met-β-NA may influence these metabolic pathways by altering substrate availability or enzyme activity.
Case Studies
- T Cell Activation : A study demonstrated that activated T cells utilize methionine to generate methyl groups necessary for DNA and RNA methylation, influencing cell proliferation and differentiation . The introduction of L-Met-β-NA could potentially modulate these processes by acting as an alternative substrate.
- Bacterial Metabolism : In a controlled experiment, different bacterial strains were exposed to L-Met-β-NA to assess their growth and metabolic profiles. Results indicated variations in growth rates and enzyme expression levels depending on the availability of this compound, suggesting its role as a nutrient source or signaling molecule .
Q & A
Q. What are the standard methods for quantifying enzyme activity using L-Methionine beta-naphthylamide as a substrate?
this compound is commonly employed in enzyme assays (e.g., proteases like cathepsins) where hydrolysis releases β-naphthylamine, detectable via fluorometry or colorimetry. Key steps include:
- Substrate Preparation : Dissolve in DMSO (≥95% purity, ) and dilute in assay buffer to avoid solvent interference.
- Detection : Use fluorescence (ex/em ~335/410 nm) or colorimetric reactions (e.g., coupling with Fast Garnet GBC salt for absorbance at 525 nm).
- Controls : Include blank reactions (substrate + buffer) and inhibitor-treated samples (e.g., leucine beta-naphthylamide at 10⁻³–10⁻⁴ M, ).
- Data Normalization : Express activity as µmol product/min/mg protein, validated via Bradford or Lowry assays (account for potential interference from naphthylamide derivatives, ).
Q. How should researchers handle solubility and stability issues with this compound in experimental setups?
- Solubility : Prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffer to ≤1% DMSO to prevent enzyme inhibition .
- Storage : Store aliquots at –20°C, protected from light. Avoid repeated freeze-thaw cycles to prevent degradation.
- Stability Testing : Pre-incubate substrate under assay conditions (e.g., 37°C, pH 7.4) and measure baseline hydrolysis rates to confirm integrity .
Advanced Research Questions
Q. What experimental controls are critical when investigating competitive inhibition of enzymes using this compound?
Competitive inhibition studies require:
- Dose-Response Curves : Test inhibitors at multiple concentrations (e.g., 10⁻³–10⁻⁶ M) to calculate IC₅₀ values and validate competitive mechanisms .
- Vehicle Controls : Account for solvent effects (e.g., DMSO ≤1% v/v).
- Substrate Saturation : Perform assays at varying substrate concentrations (Km ± 50%) to distinguish competitive vs. non-competitive inhibition .
- Structural Analogs : Compare inhibition efficacy with related substrates (e.g., Gly-Phe beta-naphthylamide, ).
Q. How can researchers resolve discrepancies in enzyme kinetic data obtained with this compound across different studies?
Discrepancies may arise from:
- Purity Variability : Verify substrate purity (>95%) via HPLC and reference Certificates of Analysis (COA) .
- Assay Conditions : Standardize pH, temperature, and ionic strength (e.g., 37°C, pH 5.5 for lysosomal enzymes).
- Interference : Pre-treat samples with protease inhibitors to rule out contaminating enzymes .
- Data Normalization : Use internal standards (e.g., 13C-labeled L-Methionine, ) or cross-validate with orthogonal methods (e.g., mass spectrometry).
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Synthesis : Follow solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids. Confirm coupling efficiency via Kaiser test .
- Characterization : Use NMR (¹H/¹³C) and LC-MS for structural validation. Report CAS number (e.g., 21438-66-4 for analogs, ) and melting point (e.g., ~192°C predicted, ).
- Purity Assessment : Quantify via reverse-phase HPLC with UV detection (214 nm) .
Q. How should researchers design in vivo studies to assess the metabolic fate of this compound?
- Dosing : Administer orally (1–2 g/kg/day in rodents) with controls (vehicle-only) .
- Toxicokinetics : Monitor plasma levels via LC-MS/MS and assess hepatic/renal clearance .
- Endpoint Analysis : Collect tissues for histopathology (e.g., liver, kidneys) and measure biomarkers (e.g., L-Methionine levels via GC-MS, ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
